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Introduction
MT-802 is a potent and specific proteolysis-targeting chimera (PROTAC) designed to induce

the degradation of Bruton's tyrosine kinase (BTK).[1][2][3][4][5] BTK is a critical component of

the B-cell receptor (BCR) signaling pathway, which is essential for the survival, proliferation,

and differentiation of B-lymphocytes. In various B-cell malignancies, such as chronic

lymphocytic leukemia (CLL), the BCR pathway is constitutively active, driving cancer cell

growth and survival. MT-802 functions by linking BTK to the Cereblon E3 ubiquitin ligase

complex, leading to the ubiquitination and subsequent proteasomal degradation of the BTK

protein.[2][3] This targeted degradation of BTK effectively shuts down the downstream

signaling cascade, making MT-802 a promising therapeutic agent, particularly in cancers that

have developed resistance to traditional BTK inhibitors.[1][3][5]

These application notes provide detailed protocols for utilizing flow cytometry to assess the

cellular consequences of MT-802 treatment, including the induction of apoptosis, analysis of

cell cycle progression, and changes in cell surface marker expression.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b10818691#bc-rfq
https://www.benchchem.com/product/b10818691/docs?utm_src=pdf-body#application-notes-and-protocols-for-flow-cytometry-analysis-following-mt-802-treatment
https://www.medchemexpress.com/mt-802.html
https://www.selleckchem.com/products/mt-802.html
https://www.medkoo.com/products/33001
https://www.axonmedchem.com/3466-mt-802
https://www.cancer-research-network.com/2019/07/30/mt-802-is-a-protac-degrader-of-btk-for-c481s-mutant-cll-treatment/
https://www.benchchem.com/product/b10818691/docs?utm_src=pdf-body#application-notes-and-protocols-for-flow-cytometry-analysis-following-mt-802-treatment
https://www.selleckchem.com/products/mt-802.html
https://www.medkoo.com/products/33001
https://www.benchchem.com/product/b10818691/docs?utm_src=pdf-body#application-notes-and-protocols-for-flow-cytometry-analysis-following-mt-802-treatment
https://www.medchemexpress.com/mt-802.html
https://www.medkoo.com/products/33001
https://www.cancer-research-network.com/2019/07/30/mt-802-is-a-protac-degrader-of-btk-for-c481s-mutant-cll-treatment/
https://www.benchchem.com/product/b10818691/docs?utm_src=pdf-body#application-notes-and-protocols-for-flow-cytometry-analysis-following-mt-802-treatment
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10818691?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation
The following tables summarize representative quantitative data obtained from flow cytometry

analysis of a B-cell lymphoma cell line (e.g., TMD8) following a 48-hour treatment with MT-802.

Table 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

Treatment
Viable Cells
(Annexin V-/PI-) (%)

Early Apoptotic
Cells (Annexin
V+/PI-) (%)

Late
Apoptotic/Necrotic
Cells (Annexin
V+/PI+) (%)

Vehicle Control

(DMSO)
92.5 ± 2.1 3.5 ± 0.8 4.0 ± 1.2

MT-802 (10 nM) 65.3 ± 3.5 25.1 ± 2.9 9.6 ± 1.5

MT-802 (50 nM) 38.7 ± 4.2 48.9 ± 3.8 12.4 ± 2.1

Table 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

Treatment G0/G1 Phase (%) S Phase (%) G2/M Phase (%)

Vehicle Control

(DMSO)
55.2 ± 3.1 30.5 ± 2.5 14.3 ± 1.8

MT-802 (10 nM) 70.1 ± 2.8 18.2 ± 2.1 11.7 ± 1.5

MT-802 (50 nM) 82.5 ± 3.9 8.3 ± 1.7 9.2 ± 1.3

Table 3: Analysis of B-cell Surface Marker Expression

Treatment CD19 Positive Cells (%) CD20 Positive Cells (%)

Vehicle Control (DMSO) 98.2 ± 0.5 95.1 ± 1.1

MT-802 (50 nM) 97.9 ± 0.8 85.3 ± 2.3
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Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and
Propidium Iodide (PI) Staining
This protocol details the steps for staining cells with Annexin V and PI to distinguish between

viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[6][7]

Materials:

MT-802

Cancer cell line of interest (e.g., TMD8, NAMALWA)

Complete cell culture medium

Phosphate-Buffered Saline (PBS)

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and

Binding Buffer)

Flow cytometry tubes

Flow cytometer

Procedure:

Cell Seeding and Treatment: Seed cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.

Allow cells to adhere overnight (if applicable). Treat cells with the desired concentrations of

MT-802 or vehicle control (DMSO) for the specified duration (e.g., 24, 48, or 72 hours).

Cell Harvesting:

For suspension cells, gently collect the cells into a centrifuge tube.

For adherent cells, carefully collect the culture medium (which may contain floating

apoptotic cells). Wash the adherent cells with PBS and detach them using a gentle cell

scraper or accutase. Combine the detached cells with the collected supernatant.
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Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant

and wash the cell pellet twice with cold PBS.

Staining:

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of

staining. Use appropriate controls, including unstained cells, cells stained only with Annexin

V-FITC, and cells stained only with PI, to set up compensation and gates.

Protocol 2: Analysis of Cell Cycle by Propidium Iodide
(PI) Staining
This protocol describes the use of PI to stain cellular DNA content for the analysis of cell cycle

distribution.[8][9][10]

Materials:

MT-802

Cancer cell line of interest

Complete cell culture medium

PBS

Cold 70% Ethanol

PI/RNase Staining Buffer
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Flow cytometry tubes

Flow cytometer

Procedure:

Cell Seeding and Treatment: Follow step 1 from Protocol 1.

Cell Harvesting: Harvest cells as described in step 2 of Protocol 1.

Fixation:

Wash the cell pellet once with cold PBS.

Resuspend the pellet in 500 µL of cold PBS.

While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.

[11]

Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several

weeks.[11]

Staining:

Centrifuge the fixed cells at 500 x g for 5 minutes.

Discard the ethanol and wash the cell pellet twice with cold PBS.

Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

Incubate for 30 minutes at room temperature in the dark.

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a low flow rate for

better resolution of the DNA content peaks.[10]

Protocol 3: Analysis of Cell Surface Marker Expression
This protocol outlines the procedure for staining cell surface proteins to identify and quantify

specific cell populations.[12][13][14]
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Materials:

MT-802

Cancer cell line of interest

Complete cell culture medium

PBS

Flow Cytometry Staining Buffer (PBS with 1% BSA and 0.1% sodium azide)

Fluorochrome-conjugated primary antibodies (e.g., anti-CD19-PE, anti-CD20-APC)

Isotype control antibodies

Flow cytometry tubes

Flow cytometer

Procedure:

Cell Seeding and Treatment: Follow step 1 from Protocol 1.

Cell Harvesting: Harvest cells as described in step 2 of Protocol 1.

Staining:

Wash the cell pellet twice with cold Flow Cytometry Staining Buffer.

Resuspend the cells in the staining buffer at a concentration of 1 x 10^7 cells/mL.

Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each flow cytometry tube.

Add the predetermined optimal concentration of the fluorochrome-conjugated primary

antibody or the corresponding isotype control.

Incubate for 30 minutes on ice in the dark.
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Washing: Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer, centrifuging

at 300 x g for 5 minutes after each wash.

Flow Cytometry Analysis: Resuspend the cell pellet in 500 µL of Flow Cytometry Staining

Buffer and analyze on a flow cytometer.
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Caption: Mechanism of action of MT-802.
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Caption: Experimental workflow for flow cytometry analysis.
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Caption: Gating strategy for apoptosis analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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